5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9ClO2 It is a derivative of biphenyl, featuring a chloro group at the 5’ position, a hydroxy group at the 2’ position, and an aldehyde group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Halogenation: Introduction of the chloro group at the 5’ position of biphenyl.
Hydroxylation: Introduction of the hydroxy group at the 2’ position.
Formylation: Introduction of the aldehyde group at the 3 position.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to a primary alcohol.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and covalent bonds with proteins and enzymes, potentially altering their function. The chloro group may also participate in halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxamide: Similar structure but with a carboxamide group instead of an aldehyde.
Uniqueness
5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-4-5-13(16)12(7-11)10-3-1-2-9(6-10)8-15/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNGQAZEEWLTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)Cl)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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